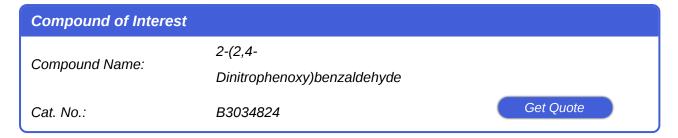


Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pathway of **2-(2,4-Dinitrophenoxy)benzaldehyde**. A comprehensive experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. The characteristic fragmentation patterns, including cleavage of the ether linkage and losses of nitro groups, are elucidated to aid in structural confirmation and identification.

Introduction

2-(2,4-Dinitrophenoxy)benzaldehyde is a diaryl ether containing nitroaromatic and aldehyde functionalities. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in various research and development settings. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization[1]. Electron ionization (EI) is a common technique that provides reproducible fragmentation patterns, which serve as a molecular fingerprint. The fragmentation of **2-(2,4-Dinitrophenoxy)benzaldehyde**



is directed by its key functional groups: the aldehyde, the ether linkage, and the dinitrophenyl ring[1].

Predicted Fragmentation Pathway

Under electron ionization, **2-(2,4-Dinitrophenoxy)benzaldehyde** (molecular weight: 288.21 g/mol , monoisotopic mass: 288.03823598 Da) is expected to undergo several key fragmentation steps[1]. The molecular ion ([M]+•) is formed at an m/z of 288. The primary fragmentation pathways are predicted to be:

- Loss of a Hydrogen Radical: A common fragmentation for aldehydes, leading to the formation of a stable [M-1]⁺ ion at m/z 287[1][2].
- Ether Bond Cleavage: This is a major fragmentation pathway for diaryl ethers, resulting in two primary fragments[1][3][4].
 - Formation of the highly stable benzoyl cation ([C₇H₅O]⁺) at m/z 105, a characteristic fragment for benzaldehyde derivatives[1].
 - Formation of a 2,4-dinitrophenoxy radical.
- Fragmentation of the Dinitrophenyl Moiety: Characteristic losses of nitro (NO₂) groups from the molecular ion or subsequent fragments are expected[1][5][6].
 - Loss of a single NO₂ group, resulting in a fragment at m/z 242 ([M-NO₂]+).
 - Subsequent loss of a second NO₂ group, leading to a fragment at m/z 196 ([M-2NO₂]+).

These predicted fragmentation pathways provide a basis for the identification and structural confirmation of **2-(2,4-Dinitrophenoxy)benzaldehyde** in complex matrices.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for **2-(2,4-Dinitrophenoxy)benzaldehyde** under EI-MS.



| Fragment Ion | Proposed Structure | m/z (Th) |
|--|--------------------|----------|
| [M]+• | C13H8N2O6 | 288 |
| [M-H] ⁺ | C13H7N2O6 | 287 |
| [M-NO ₂]+ | C13H8NO4 | 242 |
| [M-2NO ₂] ⁺ | C13H8O2 | 196 |
| [C ₇ H ₅ O] ⁺ | Benzoyl cation | 105 |

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of **2-(2,4- Dinitrophenoxy)benzaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS).

- 1. Sample Preparation
- Standard Solution: Prepare a 1 mg/mL stock solution of 2-(2,4 Dinitrophenoxy)benzaldehyde in a suitable solvent such as acetone or ethyl acetate.
- Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 μg/mL) using the same solvent.
- Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances.
- 2. GC-MS Instrumentation and Conditions
- Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250 °C.



- Injection Volume: 1 μL.
- Injection Mode: Splitless or split (e.g., 10:1 split ratio) depending on the sample concentration.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 10 minutes.
 - (Note: The temperature program should be optimized based on the specific instrument and column used.)
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis of target fragments (e.g., m/z 288, 242, 196, 105).
- 3. Data Analysis
- Identify the peak corresponding to 2-(2,4-Dinitrophenoxy)benzaldehyde based on its retention time.
- Examine the mass spectrum of the identified peak and compare the observed fragment ions with the predicted fragmentation pattern.

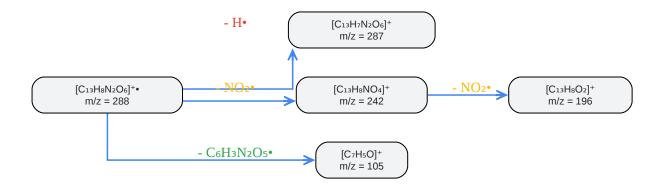


• For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

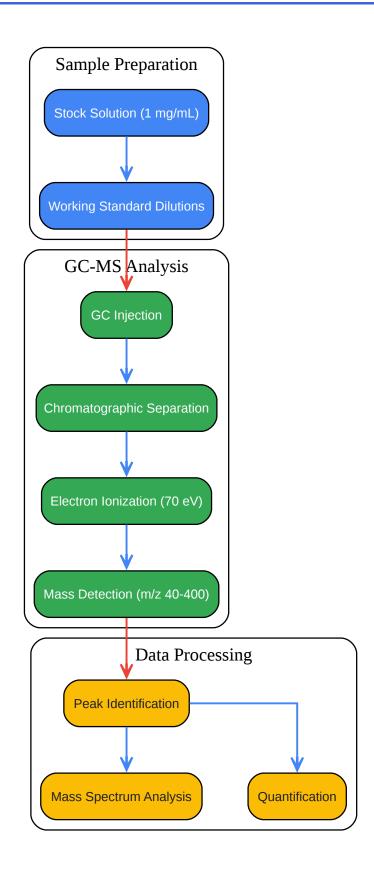
Visualizations

Fragmentation Pathway Diagram









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